3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine
Description
Historical Context of Pyridazine-Based Compound Development
The development of pyridazine-based compounds traces its origins to the pioneering work of Emil Fischer in the late 19th century, who first prepared pyridazine during his classic investigation on the Fischer indole synthesis through the condensation of phenylhydrazine and levulinic acid. This foundational work established the framework for understanding pyridazine chemistry and its potential applications in synthetic organic chemistry. The parent heterocycle was subsequently prepared through more refined methods, including the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation. However, these early synthetic approaches proved to be somewhat esoteric, leading researchers to develop more practical routes starting with maleic hydrazide and utilizing condensation reactions of 1,4-diketones or 4-ketoacids with hydrazines.
The evolution of pyridazine chemistry gained significant momentum in the mid-20th century as researchers recognized the unique physicochemical properties of the pyridazine ring system. The pyridazine heterocycle possesses the largest dipole moment among the three diazine heterocycles, a characteristic that contributes to enhanced molecular recognition capabilities and π-π stacking interactions with aromatic systems. This property has proven invaluable in drug design applications, where such interactions play crucial roles in biological recognition processes. Modern synthetic methodologies have emerged that leverage advanced techniques such as regioselective synthesis from tetrazines and alkynyl sulfides, demonstrating the continued evolution of pyridazine chemistry.
Contemporary research has revealed that pyridazine derivatives exhibit remarkable structural diversity and biological activity profiles. The heterocycle serves as a popular pharmacophore found within numerous herbicides including credazine, pyridafol, and pyridate, as well as in several therapeutic agents such as cefozopran, cadralazine, minaprine, pipofezine, and hydralazine. Recent approvals of pyridazine-containing drugs, including the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, represent the first examples of Food and Drug Administration-approved medications incorporating pyridazine rings. These developments underscore the growing importance of pyridazine-based compounds in modern pharmaceutical research and development.
Structural Significance of Thioether Linkages in Heterocyclic Systems
Thioether linkages represent a fundamental structural motif in organic chemistry, characterized by the connectivity pattern R1-S-R2, where sulfur replaces the oxygen atom found in conventional ether systems. The incorporation of thioether functionality into heterocyclic systems introduces unique chemical properties that distinguish these compounds from their oxygen-containing counterparts. The sulfur atom in thioethers exhibits greater polarizability compared to oxygen, resulting in distinct physical properties including reduced volatility, higher melting points, and decreased hydrophilicity. These characteristics derive from the enhanced polarizability of the divalent sulfur center, which significantly influences molecular interactions and biological activity.
The chemical reactivity of thioether linkages provides numerous synthetic advantages in heterocyclic chemistry. Thioethers readily undergo alkylation reactions to form stable sulfonium salts, exemplified by the conversion of dimethyl sulfide to trimethylsulfonium iodide through reaction with methyl iodide. Additionally, thioethers exhibit facile oxidation to sulfoxides and sulfones using peroxide-based oxidants, offering opportunities for further structural modifications. The Lewis basic lone pairs on sulfur dominate the reactivity profile of thioethers, enabling metal coordination to form thioether complexes that resist decomposition by Lewis acids, unlike conventional ethers.
In the context of this compound, the thioether linkage serves as a crucial structural bridge connecting the pyridazine and pyrimidine ring systems. This connectivity pattern enables the molecule to participate in various chemical transformations, including nucleophilic substitution reactions where the chlorine atom can be replaced by different nucleophiles under basic conditions. The thioether functionality also contributes to the compound's stability under standard laboratory conditions while maintaining sufficient reactivity for synthetic manipulations. Research has demonstrated that such sulfur-containing linkages can undergo selective transformations, including reduction to yield simpler pyridazine derivatives or oxidation to generate sulfoxide and sulfone analogs.
Recent advances in thioetherification chemistry have revealed novel mechanisms for forming thioether bonds, including proton transfer dual ionization processes that operate under mild conditions without requiring transition metals or external bases. These developments have significant implications for the synthesis of complex heterocyclic systems containing thioether linkages, potentially offering more efficient routes to compounds like this compound and related analogs.
Rationale for 4,6-Dimethylpyrimidinyl Substitution Pattern
The 4,6-dimethylpyrimidinyl substitution pattern in this compound represents a carefully designed structural modification that influences both the chemical reactivity and biological activity of the compound. Pyrimidine derivatives with substitutions at the 4 and 6 positions have demonstrated enhanced selectivity and potency in various biological applications, as evidenced by recent studies on fibroblast growth factor receptor 4 inhibitors. The strategic placement of methyl groups at these positions serves multiple functions, including modulation of electronic properties, steric interactions, and metabolic stability.
The dimethyl substitution pattern significantly affects the electronic distribution within the pyrimidine ring system, influencing the compound's ability to participate in molecular recognition events. Research on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives has revealed that methyl substitution can substantially impact binding affinity and selectivity toward specific molecular targets. In the case of fibroblast growth factor receptor 4 inhibitors, the introduction of methyl groups to pyridine or pyrimidine rings generally proved detrimental to activity, suggesting that the substitution pattern must be carefully optimized for each specific application. However, certain combinations of substituents, particularly those involving fluorine atoms, can work synergistically with methyl groups to enhance both activity and selectivity.
The 4,6-dimethyl substitution pattern also influences the synthetic accessibility and chemical stability of the final compound. Methyl groups at these positions can provide steric protection against unwanted side reactions while maintaining sufficient reactivity at the 2-position for thioether formation. The synthesis of this compound typically begins with 3,6-dichloropyridazine and 4,6-dimethyl-2-mercaptopyrimidine as starting materials. The reaction proceeds under controlled conditions optimized for temperature and time to ensure high conversion rates and product purity, with monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography employed to track reaction progress.
The molecular structure analysis of this compound reveals a molecular weight of approximately 232.72 grams per mole, with structural attributes that contribute significantly to its reactivity and biological interactions. The compound belongs to the class of heterocyclic compounds featuring both pyridazine and pyrimidine moieties, which collectively contribute to its diverse chemical properties and potential applications in medicinal chemistry. The specific arrangement of substituents creates a unique three-dimensional structure that can engage in specific molecular interactions, making it a valuable scaffold for further chemical modifications and biological evaluations.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₉ClN₄S | Defines elemental composition |
| Molecular Weight | 232.72 g/mol | Influences pharmacokinetic properties |
| Heterocyclic Rings | 2 (pyridazine + pyrimidine) | Contributes to biological activity |
| Thioether Linkage | 1 | Enables synthetic modifications |
| Methyl Substituents | 2 (at 4,6-positions) | Modulates electronic properties |
| Chlorine Substituent | 1 (at 3-position) | Provides reactive handle |
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)sulfanyl-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4S/c1-6-5-7(2)13-10(12-6)16-9-4-3-8(11)14-15-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLWAOIOTVDJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=NN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375560 | |
| Record name | 3-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393183-65-8 | |
| Record name | 3-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Raw Materials
| Raw Material | Role | Purity Requirement |
|---|---|---|
| 3-Chloro-6-halopyridazine | Electrophilic substrate | >98% |
| 4,6-Dimethylpyrimidin-2-thiol | Nucleophile (thiol source) | >98% |
| Base (e.g., potassium carbonate) | To deprotonate thiol | Analytical grade |
| Solvent (e.g., dimethylformamide, DMF) | Reaction medium | Anhydrous |
| Inert atmosphere (nitrogen or argon) | To prevent oxidation | N/A |
Reaction Conditions
- Temperature: Typically 80–120 °C
- Reaction Time: 6–12 hours depending on scale and reactivity
- Atmosphere: Inert (to avoid thiol oxidation)
- Molar Ratios: 1:1 to 1:1.2 (pyridazine:thiol)
- Base Quantity: Slight excess to ensure complete thiol deprotonation
Procedure
Preparation of Thiolate: Dissolve 4,6-dimethylpyrimidin-2-thiol in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Add potassium carbonate to generate the thiolate anion.
Nucleophilic Substitution: Add 3-chloro-6-halopyridazine slowly to the thiolate solution while stirring. Maintain the reaction temperature at 100 °C.
Reaction Monitoring: Monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
Purification: Filter the precipitate, wash with water, and recrystallize from suitable solvents such as ethanol or ethyl acetate to obtain pure 3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine.
Data Summary Table
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting material | 3-Chloro-6-halopyridazine | Purity >98% |
| Nucleophile | 4,6-Dimethylpyrimidin-2-thiol | Purity >98% |
| Base | Potassium carbonate | 1.2 equivalents |
| Solvent | Dimethylformamide (DMF) | Anhydrous |
| Temperature | 100 °C | Controlled heating |
| Reaction time | 8–12 hours | Monitored by TLC/HPLC |
| Atmosphere | Nitrogen or argon | To prevent oxidation |
| Yield | 75–85% | After purification |
| Purification method | Recrystallization from ethanol/ethyl acetate | Ensures high purity |
| Melting point | 130–135 °C | Confirms identity and purity |
Alternative Methods and Notes
Some literature reports the use of 3,6-dichloropyridazine as a starting material, where selective substitution at the 6-position is achieved by controlling reaction conditions.
In certain protocols, the thiol is generated in situ by reduction of corresponding disulfides.
The use of phase-transfer catalysts or microwave-assisted heating has been explored to improve reaction rates and yields, though these methods require further validation for scale-up.
Care must be taken to exclude moisture and oxygen to prevent oxidation of the thiol to disulfides, which can reduce yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, using an amine could result in the formation of an aminopyridazine derivative.
Scientific Research Applications
3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine with related heterocycles:
Key Observations :
- Core Heterocycle: The pyridazine core in the target compound contrasts with pyrimidine (N4-Benzyl derivative) or aminothiazole (SirReal2), affecting electronic properties and binding interactions.
- Substituents : The (4,6-dimethylpyrimidin-2-yl)thio group is shared with SirReal2 but linked to different cores (pyridazine vs. acetamide). This group enhances interactions with hydrophobic pockets in enzymes (e.g., SIRT2’s "selectivity pocket") .
- Molecular Weight : The target compound’s higher weight compared to N4-Benzyl-6-chloropyrimidine-2,4-diamine reflects the sulfur atom and additional methyl groups.
Crystallographic and Computational Insights
- Structural analysis using programs like SHELXL () and ORTEP-3 () could resolve the compound’s conformation, particularly the dihedral angle between pyridazine and pyrimidine rings. Such data would clarify steric effects compared to SirReal2, where intramolecular hydrogen bonding stabilizes the bioactive conformation .
Biological Activity
3-Chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, summarizing findings from various studies, highlighting its mechanisms of action, and presenting relevant data.
Anticancer Properties
Recent studies have indicated that derivatives of pyridazine, including this compound, exhibit significant anticancer activities. For instance, a study synthesized a series of 3,6-disubstituted pyridazines and evaluated their effects on several human cancer cell lines. The results demonstrated that certain derivatives induced apoptosis and altered cell cycle progression in breast cancer cell lines (T-47D and MDA-MB-231), with some compounds showing promising selectivity against non-tumorigenic cells .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 11e | T-47D | 151 | CDK2 Inhibition |
| 11h | MDA-MB-231 | 43.8 | CDK2 Inhibition |
| 11l | MCF-10A (non-tumor) | 55.6 | Induction of Apoptosis |
| 11m | MCF-10A (non-tumor) | 20.1 | Induction of Apoptosis |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2). This enzyme plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound's structure suggests it may fit well within the binding site of CDK2, as supported by molecular docking studies.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial potential of pyridazine derivatives. A study highlighted the need for new therapeutic options against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Compounds similar to this compound were evaluated for their effectiveness against this pathogen, indicating a broader spectrum of biological activity beyond cancer treatment .
Study on Anticancer Activity
In a notable study published in August 2020, researchers synthesized various pyridazine derivatives and tested them against multiple cancer cell lines. The study revealed that certain compounds not only inhibited tumor growth but also demonstrated low toxicity towards normal cells. This selectivity is critical for developing effective cancer therapies with fewer side effects .
Research on Antimicrobial Effects
Another research effort focused on the antimicrobial properties of pyrimidine-thioalkyl compounds, which include derivatives like this compound. The findings suggested that these compounds could serve as potential leads for developing new treatments for infections caused by parasites such as Trypanosoma brucei .
Q & A
Q. Table: Key Analogues and Properties
| Compound | Substituents | Bioactivity Level |
|---|---|---|
| 3-Chloro-6-methylpyridazine | Methyl at position 6 | Low |
| 3-Chloro-6-(phenylthio)pyridazine | Phenylthio group | Moderate |
| Target Compound | 4,6-Dimethylpyrimidinylthio | High |
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
